molecular formula C10H18ClN3S B3227610 (1-(Thiazol-5-ylmethyl)piperidin-4-yl)methanamine hydrochloride CAS No. 1261231-60-0

(1-(Thiazol-5-ylmethyl)piperidin-4-yl)methanamine hydrochloride

Cat. No.: B3227610
CAS No.: 1261231-60-0
M. Wt: 247.79 g/mol
InChI Key: ZZTVHGQTOHYCQB-UHFFFAOYSA-N
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Description

(1-(Thiazol-5-ylmethyl)piperidin-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C10H18ClN3S. It is a derivative of piperidine and contains a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(Thiazol-5-ylmethyl)piperidin-4-yl)methanamine hydrochloride typically involves the following steps:

  • Thiazole Derivative Synthesis: The thiazole ring is synthesized using appropriate starting materials such as thiourea and α-haloketones.

  • Piperidine Derivative Synthesis: Piperidine is reacted with suitable reagents to introduce the desired functional groups.

  • Coupling Reaction: The thiazole derivative is then coupled with the piperidine derivative under specific reaction conditions, often involving the use of a catalyst and a solvent.

  • Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the synthesized compound with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled environments to ensure consistent quality and yield. The process involves careful monitoring of reaction conditions, such as temperature, pressure, and pH, to optimize the production.

Chemical Reactions Analysis

Types of Reactions: (1-(Thiazol-5-ylmethyl)piperidin-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Derivatives with different oxidation states of sulfur and nitrogen.

  • Reduction Products: Reduced forms of the compound with altered functional groups.

  • Substitution Products: Compounds with new substituents at specific positions.

Scientific Research Applications

(1-(Thiazol-5-ylmethyl)piperidin-4-yl)methanamine hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound can be used in biological studies to investigate the effects of thiazole derivatives on various biological systems.

  • Industry: The compound can be used in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which (1-(Thiazol-5-ylmethyl)piperidin-4-yl)methanamine hydrochloride exerts its effects involves interactions with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in biological systems or chemical reactions. The compound may interact with enzymes, receptors, or other biomolecules to produce its effects.

Comparison with Similar Compounds

(1-(Thiazol-5-ylmethyl)piperidin-4-yl)methanamine hydrochloride can be compared with other similar compounds, such as:

  • Thiazole derivatives: Other thiazole-containing compounds with different substituents and functional groups.

  • Piperidine derivatives: Piperidine-based compounds with various modifications.

  • Hydrochloride salts: Other hydrochloride salts of organic compounds.

The uniqueness of this compound lies in its specific combination of the thiazole ring and piperidine structure, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

[1-(1,3-thiazol-5-ylmethyl)piperidin-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3S.ClH/c11-5-9-1-3-13(4-2-9)7-10-6-12-8-14-10;/h6,8-9H,1-5,7,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTVHGQTOHYCQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=CN=CS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261231-60-0
Record name 4-Piperidinemethanamine, 1-(5-thiazolylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261231-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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